N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

Catalog No.
S548553
CAS No.
604769-01-9
M.F
C19H19N5O4S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-...

CAS Number

604769-01-9

Product Name

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

IUPAC Name

N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25)

InChI Key

MUTBJZVSRNUIHA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO

Synonyms

R 306465; R306465; R-306465; JNJ16241199; JNJ-16241199; JNJ 16241199.

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Description

The exact mass of the compound N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide is 413.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide, also known as JNJ-16241199, is a synthetic compound. Information on its origin and specific inventors is limited. However, scientific databases like BindingDB suggest its potential role in pharmaceutical research [].


Molecular Structure Analysis

The compound possesses a complex structure with several functional groups:

  • Pyrimidine ring: A six-membered aromatic ring containing nitrogen atoms, crucial for forming hydrogen bonds with biological targets.
  • Carboxamide group (CONH2): Introduces polarity and potential hydrogen bonding sites.
  • Piperazine ring: A six-membered ring with two nitrogen atoms, commonly found in bioactive molecules.
  • Naphthalenesulfonyl group: Contains a fused aromatic ring system (naphthalene) linked to a sulfonyl group (SO2), potentially influencing lipophilicity and interactions with enzymes.
  • Hydroxyl group (OH): Can participate in hydrogen bonding and influence solubility.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

413.11577528 g/mol

Monoisotopic Mass

413.11577528 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WD7KK1IIQ

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Other CAS

604769-01-9

Wikipedia

R-306465

Dates

Modify: 2023-08-15
1. Angibaud, Patrick; Van Emelen, Kristof; Decrane, Laurence; van Brandt, Sven; ten Holte, Peter; Pilatte, Isabelle; Roux, Bruno; Poncelet, Virginie; Speybrouck, David; Queguiner, Laurence; Gaurrand, Sandrine; Marien, Ann; Floren, Wim; Janssen, Lut; Verdonck, Marc; van Dun, Jacky; van Gompel, Jacky; Gilissen, Ron; Mackie, Claire; Du Jardin, Marc; Peeters, Jozef; Noppe, Marc; Van Hijfte, Luc; Freyne, Eddy; Page, Martin; Janicot, Michel; Arts, Janine. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters (2010), 20(1), 294-298.
2. Brodie, Angela; Njar, Vincent C. O.; Sabnis, Gauri; Gediya, Lalji. HDAC inhibitors and hormone targeted drugs for the treatment of cancer. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008154402 A2 20081218
3. Arts, J.; Angibaud, P.; Marien, A.; Floren, W.; Janssens, B.; King, P.; van Dun, J.; Janssen, L.; Geerts, T.; Tuman, R. W.; Johnson, D. L.; Andries, L.; Jung, M.; Janicot, M.; van Emelen, K. R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and hematological malignancies. British Journal of Cancer (2007), 97(10), 1344-1353.
4. Van Brandt, Sven Franciscus Anna; Van Emelen, Kristof; Angibaud, Patrick Rene; Marconnet-Decrane, Laurence Francoise Bernadette; Arts, Janine. Preparation of substituted propenyl piperazine derivatives as novel inhibitors of histone deacetylase. PCT Int. Appl. (2006), 67 pp. CODEN: PIXXD2 WO 2006010749 A2 20060202
5. Arts J; Angibaud P; Marien A; Floren W; Janssens B; King P; van Dun J; Janssen L; Geerts T; Tuman R W; Johnson D L; Andries L; Jung M; Janicot M; van Emelen K R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and haematological malignancies. British journal of cancer (2007), 97(10), 1344-53.

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